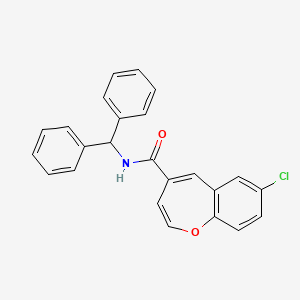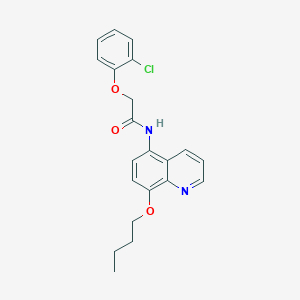![molecular formula C26H28N4O2 B11323917 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11323917.png)
2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a methoxyphenyl group, and a quinazolinone core, which contribute to its diverse chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the methoxyphenyl group through further substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, including reagent concentrations, reaction time, and temperature, is crucial to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents, leading to the formation of new derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
科学研究应用
Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists aiming to develop new methodologies and explore structure-activity relationships.
Biology: Its biological activity has been investigated in various assays, revealing potential as a ligand for specific receptors and enzymes.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for conditions such as neurological disorders and cancer.
Industry: Its chemical properties make it suitable for use in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and dynamics simulations, have provided insights into the pathways involved and the compound’s potential therapeutic applications .
相似化合物的比较
Similar Compounds
Trazodone: An arylpiperazine-based compound with similar structural features, used as an antidepressant.
Naftopidil: Another arylpiperazine derivative, known for its use in treating benign prostatic hyperplasia.
Urapidil: A compound with structural similarities, used as an antihypertensive agent.
Uniqueness
What sets 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its potential as a versatile ligand for various receptors and enzymes makes it a valuable compound for further research and development .
属性
分子式 |
C26H28N4O2 |
|---|---|
分子量 |
428.5 g/mol |
IUPAC 名称 |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7-phenyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C26H28N4O2/c1-18-25-23(16-20(17-24(25)31)19-6-4-3-5-7-19)28-26(27-18)30-14-12-29(13-15-30)21-8-10-22(32-2)11-9-21/h3-11,20H,12-17H2,1-2H3 |
InChI 键 |
INDHRZZGOXOPLN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=C(C=C4)OC)CC(CC2=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11323836.png)
![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11323839.png)

![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B11323846.png)
![2-(2,3-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11323850.png)
![1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-butyl-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11323851.png)

![8-(2-methoxyphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11323867.png)

![(2E)-N-[5-(4-chlorophenyl)-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B11323879.png)
![4-fluoro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11323893.png)
![6,8-dimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11323898.png)
![7-Chloro-1-(4-fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11323905.png)
![4-tert-butyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11323929.png)
